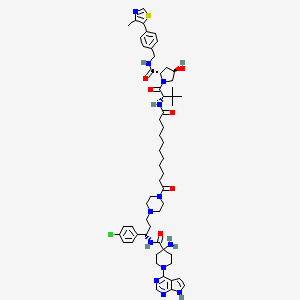

IMS2186

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C58H79ClN12O6S |

|---|---|

Poids moléculaire |

1107.8 g/mol |

Nom IUPAC |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C58H79ClN12O6S/c1-39-50(78-38-65-39)42-16-14-40(15-17-42)35-62-54(75)47-34-44(72)36-71(47)55(76)51(57(2,3)4)67-48(73)12-10-8-6-5-7-9-11-13-49(74)69-32-30-68(31-33-69)27-23-46(41-18-20-43(59)21-19-41)66-56(77)58(60)24-28-70(29-25-58)53-45-22-26-61-52(45)63-37-64-53/h14-22,26,37-38,44,46-47,51,72H,5-13,23-25,27-36,60H2,1-4H3,(H,62,75)(H,66,77)(H,67,73)(H,61,63,64)/t44-,46+,47+,51-/m1/s1 |

Clé InChI |

UGJRTGFGCTUIRA-OBGAPNQASA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Plausible Mechanism of Action for IMS2186: Targeting the IRAK4/NF-κB Signaling Pathway

Disclaimer: As of late 2025, the specific molecular mechanism of action for IMS2186, a preclinical immunomodulator developed by Clearside Biomedical, is not publicly available. This guide provides a detailed overview of a plausible and well-documented mechanism for an immunomodulatory agent intended for inflammatory eye diseases: the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the subsequent suppression of the NF-κB signaling pathway. This document is intended for research, scientific, and drug development professionals.

Introduction: The IRAK4/NF-κB Pathway in Ocular Inflammation

The innate immune system is a critical contributor to the inflammatory processes underlying various ocular pathologies, including dry age-related macular degeneration. A central hub in innate immune signaling is the Myddosome complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase in this complex, and its activation is an indispensable step in propagating the inflammatory signal.[3]

Upon activation, IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB then translocates to the nucleus and drives the expression of a wide array of pro-inflammatory genes, including cytokines such as TNF-α and IL-6, which are key mediators of inflammation.[4] Given its pivotal role, the selective inhibition of IRAK4 presents a compelling therapeutic strategy to modulate the immune response in a targeted manner.

Quantitative Data: Potency of Representative IRAK4 Inhibitors

The following table summarizes the in vitro potency of several known small molecule IRAK4 inhibitors. This data provides a benchmark for the level of activity expected from a clinical candidate targeting this kinase.

| Compound Name | Assay Type | IC50 (nM) | Reference |

| Zimlovisertib (PF-06650833) | Cell-based | 0.2 | [5] |

| Zimlovisertib (PF-06650833) | PBMC Assay | 2.4 | [5] |

| Zimlovisertib (PF-06650833) | Kinase Assay | 0.52 | [6] |

| Zabedosertib (BAY 1834845) | Kinase Assay | 3.55 | [5][6] |

| IRAK4-IN-4 | Kinase Assay | 2.8 | [5] |

| IRAK4-IN-21 | Kinase Assay | 5 | [7] |

| IRAK4-IN-22 | Kinase Assay | 3 | [8] |

| AZ1495 | Kinase Assay | 5 | [5] |

| BMS-986126 | Kinase Assay | 5.3 | [9] |

Signaling Pathway Visualization

The diagram below illustrates the canonical IRAK4-mediated NF-κB signaling pathway, a primary target for immunomodulatory therapies. Activation of TLRs or IL-1Rs by their respective ligands leads to the recruitment of MyD88 and IRAK family kinases. The kinase activity of IRAK4 is essential for the downstream phosphorylation events that culminate in the activation of NF-κB and the transcription of inflammatory genes.

Experimental Protocols

Characterizing a novel IRAK4 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

This protocol describes a method to measure the direct inhibition of IRAK4 kinase activity.

Objective: To determine the IC50 value of a test compound against recombinant human IRAK4.

Principle: A luminescent assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction. Inhibition of IRAK4 results in a decreased production of ADP and a lower luminescent signal.[10]

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]

-

Substrate (e.g., Myelin Basic Protein (MBP))

-

ATP

-

Test compound serial dilutions

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a 2X ATP/substrate solution by adding the desired concentration of ATP and substrate to the kinase buffer.

-

Dispense the test compound at various concentrations into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the IRAK4 enzyme to the wells containing the test compound and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the 2X ATP/substrate solution to all wells.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a non-linear regression curve fit.

This protocol details a high-content imaging assay to quantify the inhibition of NF-κB translocation to the nucleus.

Objective: To measure the effect of an IRAK4 inhibitor on stimulus-induced NF-κB nuclear translocation in a cellular context.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with IL-1β or LPS), NF-κB translocates to the nucleus. This event can be visualized and quantified using immunofluorescence microscopy and automated image analysis.[11]

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cell line like HEK293 expressing the IL-1 receptor).

-

Cell culture medium and reagents.

-

Stimulant (e.g., IL-1β or LPS).

-

Test compound serial dilutions.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against an NF-κB subunit (e.g., anti-p65).

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

High-content imaging system.

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1 hour.

-

Stimulate the cells with a pre-determined concentration of IL-1β or LPS for 30-60 minutes. Include an unstimulated control.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI and cell morphology.

-

Quantify the intensity of the NF-κB (p65) fluorescence in both compartments for each cell.

-

Calculate a nuclear-to-cytoplasmic fluorescence intensity ratio. An increase in this ratio indicates translocation.

-

Determine the IC50 of the test compound for inhibiting the stimulus-induced increase in the nuclear-to-cytoplasmic ratio.

This protocol is for assessing target engagement by measuring the phosphorylation of IRAK1, a direct substrate of IRAK4.

Objective: To confirm that the test compound inhibits IRAK4 kinase activity within the cell by observing the downstream effect on IRAK1 phosphorylation.

Principle: IRAK4 activation leads to the phosphorylation of IRAK1. An effective IRAK4 inhibitor will prevent this phosphorylation event, which can be detected by Western blot using a phospho-specific antibody.[1]

Materials:

-

Cell line responsive to TLR/IL-1R stimulation (e.g., PBMCs).

-

Stimulant (e.g., LPS).

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed cells and treat with the test compound at various concentrations for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

-

Lyse the cells and quantify the protein concentration of the lysates.[1]

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-IRAK1 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with anti-total-IRAK1 and anti-GAPDH antibodies to ensure equal protein loading.

-

Analyze the band intensities to determine the ratio of phosphorylated IRAK1 to total IRAK1.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a novel IRAK4 inhibitor.

Conclusion

Targeting the IRAK4 kinase is a promising therapeutic strategy for mitigating the uncontrolled inflammation that drives many debilitating diseases, including those affecting the eye. The inhibition of IRAK4 effectively shuts down a critical signaling node, preventing the activation of NF-κB and the subsequent production of inflammatory mediators. While the exact mechanism of this compound remains to be elucidated, the detailed framework provided herein for an IRAK4 inhibitor offers a comprehensive guide to the types of data, experimental approaches, and underlying biology that are fundamental to the development of such a targeted immunomodulatory agent.

References

- 1. benchchem.com [benchchem.com]

- 2. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. IRAK4-IN-21 | TargetMol [targetmol.com]

- 8. IRAK4-IN-22 | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. promega.jp [promega.jp]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

IMS2186: A Technical Guide to its Anti-Angiogenic and Anti-Proliferative Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel synthetic compound IMS2186, focusing on its anti-angiogenic and anti-proliferative properties. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound is a small molecule developed as a potential therapeutic agent for choroidal neovascularization (CNV), a condition characterized by the abnormal growth of blood vessels in the eye.[1][2] The primary mechanism of action for this compound is believed to be multifactorial, targeting key pathological processes upstream of vascular endothelial growth factor (VEGF).[1][3]

The proposed anti-angiogenic and anti-proliferative pathway of this compound involves two key actions:

-

Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G2 phase.[1][4][5] This inhibition of cell division is a critical component of its anti-proliferative effect on various cell types involved in neovascularization and scar formation.

-

Inhibition of Pro-inflammatory Cytokines: The compound inhibits the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[1][4] These pro-inflammatory molecules are known to contribute to an inflammatory environment that promotes angiogenesis. By suppressing their production, this compound exerts both anti-inflammatory and indirect anti-angiogenic effects.

This dual mechanism suggests that this compound may offer a broader therapeutic window compared to agents that solely target the VEGF pathway, potentially reducing the likelihood of resistance and addressing the inflammatory component of neovascular diseases.[1]

Quantitative Biological Activity

In vitro studies have demonstrated the potency of this compound across a range of biological activities critical to its therapeutic potential. The following tables summarize the key quantitative data, specifically the half-maximal inhibitory concentration (IC50) values.

| Biological Activity | Cell Type/Assay | IC50 (µM) |

| Anti-Proliferation | Human Fibroblast Cells | 1.0 - 3.0[1][2][3] |

| Human Cancer Cells | 0.3 - 3.0[1][2][3] | |

| Anti-Angiogenesis | Endothelial Tube Formation | 0.1 - 0.3[1][2][3] |

| Anti-Inflammatory | Inhibition of PGE2/TNF-α Production (Macrophages) | 0.3 - 1.0[1][2][3] |

| Anti-Migration | Macrophage Migration | 1.0[1][2][3] |

Key Experimental Protocols

The following sections detail the methodologies for the key in vitro and in vivo experiments cited in the research of this compound.

In Vitro Assays

a) Cell Proliferation Assay:

-

Cell Lines: Human fibroblast cells and various human cancer cell lines were used.[1][3]

-

Methodology: Cells were seeded in appropriate culture plates and treated with varying concentrations of this compound (0.3-10 µM) for 22 hours.[3] Cell proliferation was assessed using a standard method such as the MTT assay, which measures the metabolic activity of viable cells. The IC50 value was determined as the concentration of this compound that inhibited cell proliferation by 50% compared to untreated controls.

b) Endothelial Tube Formation Assay:

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) are typically used for this assay.

-

Methodology: HUVECs were seeded on a basement membrane matrix (e.g., Matrigel) in the presence of a pro-angiogenic stimulus, such as VEGF (10 ng/mL).[3] Concurrently, cells were treated with different concentrations of this compound (0-10 µM) for 22 hours.[3] The formation of capillary-like structures (tubes) was observed and quantified under a microscope. The IC50 value was calculated as the concentration of this compound that inhibited tube formation by 50%.

c) Pro-inflammatory Cytokine Production Assay:

-

Cell Line: Macrophage cell lines (e.g., RAW 264.7) were utilized.

-

Methodology: Macrophages were stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce the production of PGE2 and TNF-α. The stimulated cells were then treated with various concentrations of this compound (0.1-10 µM) for 24 hours.[3] The levels of PGE2 and TNF-α in the cell culture supernatant were measured using enzyme-linked immunosorbent assays (ELISAs). The IC50 value was determined as the concentration of this compound that inhibited the production of these cytokines by 50%.

d) Macrophage Migration Assay:

-

Cell Line: Macrophage cell lines were used.

-

Methodology: A chemotaxis assay, such as the Boyden chamber assay, was employed. Macrophages were placed in the upper chamber of the transwell, and a chemoattractant was placed in the lower chamber. Cells were treated with different concentrations of this compound (0.1-10 µM) for 1.5 hours.[3] The number of cells that migrated through the porous membrane to the lower chamber was quantified. The IC50 value was the concentration of this compound that inhibited macrophage migration by 50%.

In Vivo Studies

a) Ocular Toxicity and Dissolution Study in Rabbits:

-

Animal Model: New Zealand white rabbits.[1]

-

Methodology: A single intravitreal injection of 2.5 mg of this compound (non-micronized suspension) was administered to one eye of each rabbit, with the fellow eye serving as a control.[1] The animals were monitored for 36 weeks. Ocular examinations, including indirect ophthalmoscopy, tonometry, slit-lamp biomicroscopy, and fundus photography, were performed periodically. Electroretinography (ERG) was conducted at 4 and 36 weeks post-injection to assess retinal function. The dissolution of the drug depot in the vitreous was also monitored.[1]

b) Laser-Induced Choroidal Neovascularization (CNV) Efficacy Study in Rats:

-

Animal Model: Long Evans rats.[6]

-

Methodology: CNV was induced in the rats' eyes by laser photocoagulation. Following laser injury, the rats received an intravitreal injection of a micronized suspension of this compound. Control groups received injections of vehicle (phosphate-buffered saline) or a comparator drug like Kenalog (triamcinolone acetonide).[1][2] Two weeks after treatment, the extent of CNV was evaluated using fluorescein angiography (FA) to assess vascular leakage. The cellularity of the CNV lesions was also analyzed immunohistochemically using DAPI staining.[1][2]

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating anti-angiogenic compounds.

Caption: Proposed multi-target signaling pathway of this compound.

Caption: General experimental workflow for preclinical evaluation.

References

- 1. Toxicity and Intraocular Properties of a Novel Long-Acting Anti-Proliferative and Anti-Angiogenic Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Retinal and Choroid Neovascularization Using the Small Molecule Inhibitor Carboxyamidotriazole - PMC [pmc.ncbi.nlm.nih.gov]

IMS2186-Induced G2/M Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMS2186 is a novel synthetic small molecule that has demonstrated potent anti-proliferative and anti-angiogenic properties.[1] This technical guide provides an in-depth overview of the mechanism by which this compound exerts its anti-proliferative effects, specifically focusing on its ability to induce cell cycle arrest at the G2/M phase. The information presented herein is synthesized from the seminal research on this compound and is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially exploit this mechanism for therapeutic purposes. The preliminary mechanism of action for this compound is proposed to be the blockage of the cell cycle at the G2 phase.[1]

Quantitative Data: Anti-Proliferative Activity of this compound

The anti-proliferative efficacy of this compound has been quantified across a range of human cancer cell lines and non-transformed fibroblast cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| NIH H460 | Lung Cancer | 0.3 - 3.0 |

| A2780 | Ovarian Cancer | 0.3 - 3.0 |

| HeLa | Cervical Cancer | 0.3 - 3.0 |

Table 2: Anti-proliferative Activity of this compound in Non-Transformed Cell Lines [1]

| Cell Line | Cell Type | IC50 (µM) |

| IMR90 | Human Fibroblast | 1.0 - 3.0 |

| NIH3T3 | Mouse Fibroblast | 1.0 - 3.0 |

| RPE-19 | Retinal Pigment Epithelial | 1.0 - 3.0 |

Experimental Protocols

A key experiment to elucidate the anti-proliferative mechanism of this compound is the analysis of cell cycle distribution following treatment. The following is a detailed protocol for assessing this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry, based on the methodology implied in the foundational research and supplemented with standard laboratory procedures.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Human cancer cell line (e.g., NIH H460)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time period (e.g., 24 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect the fluorescence data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

-

Signaling Pathways and Visualizations

The precise signaling pathway by which this compound induces G2/M arrest has not been fully elucidated in the primary literature. However, G2/M arrest is a common cellular response to DNA damage or cellular stress and is typically regulated by a complex network of proteins. A plausible hypothetical pathway is presented below, along with a workflow diagram for its investigation.

Hypothetical Signaling Pathway for this compound-Induced G2/M Arrest

This diagram illustrates a common pathway leading to G2/M arrest. This compound, as a potential stress-inducing agent, may activate checkpoint kinases that ultimately inhibit the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

References

Molecular Target of IMS2186 Remains Elusive Despite Evidence of Anti-Inflammatory and Anti-Angiogenic Activity

Despite its documented efficacy as an anti-proliferative and anti-angiogenic agent with notable anti-inflammatory properties, the precise molecular target of the investigational compound IMS2186 has not been publicly disclosed in the scientific literature. While research indicates that this compound exerts its effects by inhibiting angiogenesis upstream of Vascular Endothelial Growth Factor (VEGF) and arresting the cell cycle at the G2/M phase, the specific protein or molecule it directly binds to initiate these downstream effects remains uncharacterized in available research.

This compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential interaction with cellular signaling pathways that regulate inflammation. This has led to speculation about its possible role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical pathway in the inflammatory response and cell survival. However, direct evidence of this compound binding to or inhibiting key components of the NF-κB pathway, such as IκB kinase (IKK) or the p65 subunit of NF-κB, is not available in the public domain.

The absence of a confirmed molecular target precludes a detailed exposition of its mechanism of action, the creation of specific signaling pathway diagrams, and the presentation of quantitative binding data and detailed experimental protocols for its target identification, as requested by researchers and drug development professionals.

Putative Signaling Pathway and Experimental Workflows

While the direct target is unknown, a hypothetical signaling pathway can be conceptualized based on the observed biological activities of this compound. This theoretical pathway and the general experimental workflows for target identification are outlined below.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism where this compound could interfere with the NF-κB signaling pathway, leading to its observed anti-inflammatory effects.

Caption: Hypothetical NF-κB signaling pathway and the potential inhibitory point of this compound.

General Experimental Workflow for Molecular Target Identification

The following diagram outlines a standard workflow that could be employed to identify the direct molecular target of a small molecule like this compound.

Caption: A generalized workflow for the identification and validation of a drug's molecular target.

Quantitative Data and Experimental Protocols

Due to the lack of a confirmed molecular target for this compound, no quantitative data regarding its binding affinity (e.g., Kd, IC50, or EC50 values against a specific protein) can be provided. Similarly, detailed experimental protocols for target identification and validation assays specific to this compound are not available.

In the absence of this primary information, a comprehensive technical guide on the molecular target of this compound cannot be fully realized. Further research and publication by the discoverers of this compound will be necessary to elucidate its direct molecular interactions and fully characterize its mechanism of action.

The Quest for IMS2186: An Undisclosed Chapter in Drug Discovery

Efforts to compile a comprehensive technical guide on the discovery and development of IMS2186 have revealed a significant information gap. Extensive searches of publicly available scientific literature, clinical trial databases, and pharmaceutical company pipelines have yielded no specific drug or therapeutic candidate identified as this compound. This suggests that this compound may represent an internal project code for a compound that has not yet been publicly disclosed, a discontinued program, or a misidentified designation.

The absence of public information makes it impossible to construct the requested in-depth technical guide with detailed experimental protocols, quantitative data, and signaling pathway diagrams. The standard process of drug discovery and development, from initial target identification through preclinical studies and clinical trials, is a lengthy and complex endeavor. Key milestones, such as the publication of preclinical efficacy data or the initiation of Phase 1 clinical trials, are typically the first points at which a compound's existence is revealed to the broader scientific community.

For a compound to be the subject of a detailed whitepaper, it would ordinarily have a substantial body of published research detailing its mechanism of action, preclinical pharmacology and toxicology, and initial clinical findings. This information is crucial for researchers, scientists, and drug development professionals to understand the compound's potential and its developmental trajectory.

Without any foundational data on this compound, any attempt to create the requested guide would be purely speculative and would not meet the standards of a technical and factual document. Researchers and professionals in the field are encouraged to verify the identifier and consult internal or proprietary databases if they are affiliated with an organization that may be developing a compound under this designation.

Should information regarding this compound become publicly available in the future, a comprehensive guide could be developed. Such a guide would typically include:

-

Introduction and Discovery: The scientific rationale for targeting a specific pathway or molecule and the initial screening or design efforts that led to the identification of this compound.

-

Mechanism of Action: Detailed biochemical and cellular assays elucidating how this compound exerts its therapeutic effect. This would include diagrams of the relevant signaling pathways.

-

Preclinical Development: A summary of in vitro and in vivo studies demonstrating the compound's efficacy and safety profile in disease models. This section would present key quantitative data in tabular format.

-

Clinical Development: An overview of the clinical trial design, including patient populations, primary and secondary endpoints, and any available results from Phase 1, 2, or 3 studies.

-

Experimental Protocols: Detailed methodologies for the key experiments that have defined the compound's properties.

Until such information emerges, the story of this compound remains outside the public scientific record.

Pharmacological Profile of IMS2186: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMS2186 is a novel small molecule compound identified as a potent inhibitor of angiogenesis and cellular proliferation. It has demonstrated significant anti-choroidal neovascularization (CNV) activity in preclinical models, suggesting its potential as a therapeutic agent for diseases characterized by pathological angiogenesis, such as neovascular age-related macular degeneration (AMD). This document provides a comprehensive summary of the currently available pharmacological data on this compound, including its in vitro and in vivo effects, and discusses its proposed mechanism of action. All quantitative data is presented in tabular format for clarity, and key experimental workflows and putative signaling pathways are visualized using diagrams.

Introduction

Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of various diseases, including cancer and several ocular disorders. In the context of ophthalmology, choroidal neovascularization (CNV), the growth of abnormal blood vessels from the choroid into the subretinal space, is a major cause of vision loss in patients with neovascular AMD. Current therapeutic strategies primarily involve the inhibition of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.

This compound has emerged as a promising anti-angiogenic agent that is proposed to act upstream of VEGF, offering a potentially different mechanism to modulate neovascularization.[1] This technical guide synthesizes the published data on the pharmacological profile of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of assays assessing its effects on cell proliferation, endothelial tube formation, and macrophage function.

Anti-Proliferative Activity

This compound exhibits cytostatic effects on various cell types, including human cancer cells and fibroblasts.[1] The compound effectively inhibits cell proliferation with IC50 values in the low micromolar range.

Table 1: Anti-Proliferative Activity of this compound [1]

| Cell Type | IC50 (µM) | Incubation Time (h) |

| Human Fibroblasts | 1.0 - 3.0 | 22 |

| Human Cancer Cells | 0.3 - 3.0 | 22 |

Anti-Angiogenic Activity

A key pharmacological feature of this compound is its potent anti-angiogenic effect, demonstrated by its ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[1]

Table 2: Anti-Angiogenic Activity of this compound [1]

| Assay | Cell Type | IC50 (µM) | Incubation Time (h) | Stimulant |

| Endothelial Tube Formation | Not Specified | 0.1 - 0.3 | 22 | VEGF (10 ng/mL) |

Anti-Inflammatory and Anti-Migratory Effects

This compound has also been shown to modulate inflammatory responses and cell migration, which are processes closely linked to angiogenesis. The compound inhibits the production of pro-inflammatory cytokines and impedes macrophage migration.[1]

Table 3: Anti-Inflammatory and Anti-Migratory Activity of this compound [1]

| Effect | Cell Type | IC50 (µM) | Incubation Time (h) |

| Inhibition of PGE2/TNF-α production | Macrophages | 0.3 - 1.0 | 24 |

| Inhibition of Macrophage Migration | Macrophages | 1.0 | 1.5 |

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in a preclinical model of laser-induced choroidal neovascularization (CNV) in rats. A single intravitreal injection of a micronized suspension of this compound was shown to reduce the area of CNV lesions.[1]

Table 4: In Vivo Efficacy of this compound in a Rat CNV Model [1]

| Animal Model | Administration Route | Dose | Outcome |

| Laser-induced CNV in rats | Intravitreal injection | 100 µ g/eye | 30% reduction in lesion area compared to PBS control |

Furthermore, ocular toxicity studies in rabbits demonstrated that a single intravitreal injection of this compound was well-tolerated, with no signs of intraocular toxicity observed.[1]

Mechanism of Action

The precise molecular target of this compound has not been fully elucidated. However, experimental evidence suggests a multi-faceted mechanism of action.

Cell Cycle Arrest

This compound has been shown to arrest the cancer cell cycle in the G2/M phase, which contributes to its anti-proliferative effects.[1]

Inhibition of Angiogenesis Upstream of VEGF

A key aspect of this compound's profile is its proposed action upstream of VEGF.[1] This suggests that this compound may inhibit signaling pathways that are crucial for the expression or activity of pro-angiogenic factors, including but not limited to VEGF. The exact signaling cascade affected by this compound is a subject for further investigation.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available. The following are generalized methodologies for the types of assays used to characterize this compound.

Cell Proliferation Assay (General Protocol)

-

Cell Seeding: Plate cells (e.g., human fibroblasts or cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the specified duration (e.g., 22 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for a luminescent ATP assay) to each well.

-

Incubation: Incubate the plates for a period sufficient to allow for colorimetric or fluorescent/luminescent signal development.

-

Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Tube Formation Assay (General Protocol)

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of a pro-angiogenic stimulus (e.g., VEGF).

-

Compound Treatment: Concurrently treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for a sufficient time (e.g., 22 hours) to allow for the formation of tube-like structures.

-

Imaging: Visualize and capture images of the tube networks using a microscope.

-

Quantification: Analyze the images to quantify parameters of tube formation, such as total tube length, number of junctions, and number of branches.

-

Data Analysis: Determine the IC50 value for the inhibition of tube formation.

Macrophage Migration Assay (Transwell Assay - General Protocol)

-

Chamber Setup: Place cell culture inserts (e.g., with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add a chemoattractant solution to the lower chamber.

-

Cell Seeding: Seed macrophages in serum-free media into the upper chamber of the inserts.

-

Compound Treatment: Add this compound or vehicle control to the upper chamber with the cells.

-

Incubation: Incubate the plate for a short duration (e.g., 1.5 hours) to allow for cell migration through the porous membrane.

-

Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: Count the number of migrated cells in several microscopic fields and compare the results between treated and control groups to determine the inhibitory effect of this compound.

Laser-Induced Choroidal Neovascularization (CNV) Model in Rats (General Protocol)

-

Animal Anesthesia and Pupil Dilation: Anesthetize the rats and dilate their pupils.

-

Laser Photocoagulation: Use a laser to create burns on the retina, which will rupture Bruch's membrane and induce CNV.

-

Compound Administration: Immediately after laser treatment, administer a single intravitreal injection of the micronized this compound suspension or a vehicle control.

-

Follow-up and Imaging: At a predetermined time point post-injection, perform imaging techniques such as fluorescein angiography to visualize and quantify the area of the CNV lesions.

-

Data Analysis: Compare the mean lesion area between the this compound-treated group and the control group to assess the efficacy of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and generalized experimental workflows for the pharmacological characterization of this compound.

Caption: Putative mechanism of this compound acting upstream of VEGF.

Caption: Generalized workflow for in vitro anti-proliferation assay.

References

IMS2186: A Novel Inhibitor of Angiogenesis Acting Upstream of VEGF Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels. While essential for normal physiological processes, dysregulation of VEGF signaling is a hallmark of several pathologies, including cancer and neovascular eye diseases like choroidal neovascularization (CNV). Consequently, targeting the VEGF pathway has been a primary focus for developing anti-angiogenic therapies. IMS2186 is a novel small molecule agent that has demonstrated potent anti-angiogenic properties by acting upstream of VEGF, offering a distinct mechanism of action compared to direct VEGF or VEGFR inhibitors. This technical guide provides a comprehensive overview of the available data on this compound, its effects on cellular processes relevant to angiogenesis, and a proposed mechanism of action within the broader context of VEGF signaling.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound in various assays.

Table 1: In Vitro Activity of this compound [1]

| Parameter | Cell Type/Condition | IC50 Value (µM) |

| Cell Proliferation | Human Fibroblasts | 1.0 - 3.0 |

| Human Cancer Cells | 0.3 - 3.0 | |

| Angiogenesis | Endothelial Tube Formation (VEGF-stimulated) | 0.1 - 0.3 |

| Inflammation | PGE2/TNF-α Production (Macrophages) | 0.3 - 1.0 |

| Cell Migration | Macrophage Migration | 1.0 |

Table 2: In Vivo Efficacy of this compound [1]

| Animal Model | Administration | Dosage | Outcome |

| Laser-induced Choroidal Neovascularization (CNV) Rat Model | Intravitreal Injection | 100 µ g/eye | 30% reduction in lesion area compared to PBS control |

| Rabbit Eye Model | Intravitreal Injection | 2.5 mg in 0.5 mL | No observed ocular toxicity |

Proposed Mechanism of Action: Inhibition of HIF-1α Mediated VEGF Expression

While the precise molecular target of this compound is not yet fully elucidated, its reported activity "upstream of VEGF" suggests an interference with the regulatory pathways that control VEGF gene expression.[1] A key regulator of VEGF transcription, particularly in the hypoxic microenvironments characteristic of tumors and ischemic retinal tissue, is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Therefore, a plausible mechanism of action for this compound is the inhibition of the HIF-1α pathway, leading to a downstream reduction in VEGF production.

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including VEGF. By inhibiting this process, this compound would effectively cut off a primary stimulus for VEGF-driven angiogenesis. This mechanism is consistent with its potent inhibition of VEGF-stimulated endothelial tube formation.[1]

Experimental Protocols

While specific, detailed protocols for the experiments with this compound are not publicly available, the following represent standard methodologies for the assays mentioned in the existing data.

1. Cell Proliferation Assay (MTS/MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation of human fibroblasts and cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 22 hours).[1]

-

A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

The IC50 value is calculated from the dose-response curve.

-

2. Endothelial Tube Formation Assay

-

Objective: To assess the effect of this compound on the in vitro angiogenesis of endothelial cells.

-

Methodology:

-

A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).

-

Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of this compound.

-

The cells are stimulated with a pro-angiogenic factor, such as VEGF (e.g., 10 ng/mL).[1]

-

The plate is incubated for a period sufficient for tube formation to occur (e.g., 4-18 hours).

-

The formation of capillary-like structures (tubes) is visualized and photographed using a microscope.

-

The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

The IC50 value is determined from the dose-response curve.

-

3. In Vivo Choroidal Neovascularization (CNV) Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of neovascular eye disease.

-

Methodology:

-

Anesthesia is administered to the subject animals (e.g., rats).

-

Laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing the formation of CNV.

-

Immediately after laser treatment, a single intravitreal injection of this compound (e.g., 100 µ g/eye ) or a vehicle control is administered.[1]

-

After a set period (e.g., 1-2 weeks), the animals are euthanized.

-

The eyes are enucleated, and the choroidal flat mounts are prepared.

-

The CNV lesions are stained with a fluorescent dye that binds to vascular endothelium (e.g., isolectin B4).

-

The area of the CNV lesions is imaged using fluorescence microscopy and quantified with image analysis software.

-

The percentage reduction in lesion area in the this compound-treated group is calculated relative to the control group.

-

Conclusion and Future Directions

This compound presents a promising new approach to anti-angiogenic therapy. Its ability to inhibit angiogenesis upstream of VEGF suggests a mechanism that could be effective in various pathological conditions driven by neovascularization. The available data demonstrates its potent in vitro and in vivo activity at sub-micromolar to low micromolar concentrations.

Further research is warranted to fully elucidate the molecular target and the precise mechanism of action of this compound. Identifying the specific protein(s) with which it interacts will be crucial for optimizing its therapeutic potential and for the development of second-generation compounds. Additionally, comprehensive preclinical studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, to support its potential transition into clinical development for the treatment of cancer and neovascular eye diseases.

References

Early Research Findings on IMS2186: A Review of Publicly Available Data

An extensive search of publicly available scientific and clinical trial databases reveals no specific information, preclinical or clinical, for a compound designated as IMS2186. This suggests that this compound may be an internal project code for a very early-stage compound not yet disclosed in public forums, or the designation may be inaccurate.

Efforts to gather information on the mechanism of action, pharmacology, and both preclinical and clinical trial data for this compound did not yield any relevant results. Searches were conducted across multiple queries, including "this compound preclinical research," "this compound mechanism of action," "this compound clinical trial data," and "this compound pharmacology."

The search results did, however, return information on a variety of other investigational and approved therapeutic agents, highlighting the ongoing activity in drug development across different disease areas. These included:

-

MCI-186 (Edaravone): A neuroprotective agent investigated for the treatment of amyotrophic lateral sclerosis (ALS).[1]

-

Trastuzumab Emtansine: An antibody-drug conjugate used in the treatment of HER2-positive breast cancer.

-

ALIS (Amikacin Liposome Inhalation Suspension): A formulation of amikacin for the treatment of nontuberculous mycobacterial lung infections.[2]

-

Anitocabtagene Autoleucel: A CAR-T cell therapy being studied for relapsed or refractory multiple myeloma.[3]

-

Afimkibart (RO7790121): An investigational therapy for moderately to severely active ulcerative colitis.[4]

-

A pro-inflammatory cell modulating small molecule suspension: Developed by Clearside Biomedical for the potential treatment of dry macular degeneration, currently in the preclinical phase.[5]

Due to the absence of any specific data for this compound, it is not possible to provide the requested in-depth technical guide with quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

For professionals seeking information on this compound, it is recommended to directly consult the originating institution or company, if known, as the information may not yet be in the public domain. Verification of the compound's designation is also advised.

References

The Role of IMS2186 in Inhibiting Cell Proliferation: A Review of Publicly Available Information

An extensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated as IMS2186 and its role in inhibiting cell proliferation. The search results did not contain any data on its mechanism of action, quantitative effects on cancer cell lines, or any associated experimental protocols.

While the query for "this compound" did not provide relevant results, the search did identify a similarly named clinical trial, EA2186 , and a microRNA, miR-186 , both of which are associated with cancer and the regulation of cell proliferation. It is crucial to note that neither of these is synonymous with "this compound".

EA2186: A Clinical Trial for Pancreatic Cancer

The designation EA2186 refers to a randomized Phase II clinical trial, also known as the GIANT study, for older patients with treatment-naïve metastatic pancreatic cancer.[1][2][3] This study compares the efficacy of two chemotherapy regimens: gemcitabine and nab-paclitaxel versus a dose-reduced combination of 5-fluorouracil, leucovorin, and liposomal irinotecan.[1][2] The primary goal of the trial is to determine the optimal treatment for patients over the age of 70, a demographic significantly affected by this disease.[1] The drugs used in this trial work by stopping the growth of tumor cells through various mechanisms, including killing the cells or preventing them from dividing.[2]

miR-186: A microRNA with Tumor Suppressive Functions

In contrast, miR-186 is a microRNA that has been shown to inhibit cell proliferation in several types of cancer, including prostate and breast cancer.[4][5][6] Research indicates that miR-186 functions as a tumor suppressor by targeting oncogenes.

In prostate cancer, miR-186 has been found to be downregulated.[4][5] Its overexpression has been shown to inhibit cell proliferation and tumorigenesis by arresting the cell cycle in the G0/G1 phase.[4][5] This is achieved by targeting the oncogene Golgi phosphoprotein 3 (GOLPH3).[4][5]

Similarly, in breast cancer, miR-186-5p has been identified as a tumor suppressor that is downregulated in tumor tissues.[6] Overexpression of miR-186-5p inhibits the proliferation of breast cancer cells and induces apoptosis by targeting annexin A9 (ANXA9) and regulating the Bcl-2 and p53 signaling pathways.[6]

Conclusion

At present, there is no publicly available information to construct a technical guide on the role of this compound in inhibiting cell proliferation. The information that is available pertains to the similarly named clinical trial EA2186 and the microRNA miR-186, both of which are involved in cancer research but are distinct from a compound named this compound. Further inquiries may be necessary to clarify the identity of this compound to enable a detailed scientific review.

References

- 1. blog-ecog-acrin.org [blog-ecog-acrin.org]

- 2. ecog-acrin.org [ecog-acrin.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. miR-186 inhibits cell proliferation of prostate cancer by targeting GOLPH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miR-186 inhibits cell proliferation of prostate cancer by targeting GOLPH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miR-186-ANXA9 signaling inhibits tumorigenesis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Structural Activity Relationship of IMS2186

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMS2186, a novel small molecule identified as 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one, has emerged as a promising anti-proliferative and anti-angiogenic agent. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, supported by quantitative biological data and experimental methodologies. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a synthetic compound belonging to the chroman-4-one class of molecules. Initial screenings have revealed its potent biological activities, including the inhibition of cancer cell growth and the suppression of angiogenesis, a critical process in tumor development and other pathologies. This document serves as a core technical resource, consolidating the current knowledge on this compound to support further research and development efforts.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one |

| CAS Number | 1031206-36-6 |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>20 mg/mL) |

Biological Activity and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting cell proliferation and angiogenesis.

Anti-Proliferative Activity

This compound demonstrates significant anti-proliferative effects against a range of human cancer cell lines and non-transformed human fibroblasts.[1] The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase.[1]

| Cell Line | IC₅₀ (µM) | Incubation Time |

| Human Cancer Cells (general) | 0.3 - 3.0 | 22 hours[1] |

| Human Fibroblasts | 1.0 - 3.0 | 22 hours[1] |

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, acting upstream of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels.[1] This is evidenced by its ability to inhibit endothelial tube formation, a critical step in angiogenesis.

| Assay | IC₅₀ (µM) | Conditions |

| Endothelial Tube Formation | 0.1 - 0.3 | Stimulated with 10 ng/mL VEGF[1] |

Anti-Inflammatory Activity

In addition to its anti-cancer and anti-angiogenic properties, this compound also displays anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines in macrophages.

| Cytokine | IC₅₀ (µM) | Cell Type |

| PGE₂/TNF-α | 0.3 - 1.0 | Macrophages[1] |

Furthermore, this compound has been shown to inhibit macrophage migration with an IC₅₀ of 1 µM after a 1.5-hour incubation period.[1]

Signaling Pathways

Based on the observed biological activities, this compound is understood to modulate key signaling pathways involved in cell cycle regulation and angiogenesis.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

While the primary literature detailing the specific experimental protocols for this compound is not publicly available, this section outlines standardized methodologies for the key assays used to characterize its activity.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: General workflow for an MTT-based cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the desired period (e.g., 22 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Workflow:

Caption: General workflow for an endothelial tube formation assay.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF) and varying concentrations of this compound.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube networks in each well using a microscope.

-

Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

-

Data Analysis: Compare the tube formation in this compound-treated wells to the vehicle control to determine the inhibitory effect and calculate the IC₅₀.

Structural Activity Relationship (SAR) - Future Directions

The detailed SAR for this compound has not yet been fully elucidated in publicly available literature. To advance the understanding of this compound, future research should focus on the systematic modification of its chemical structure to identify key pharmacophoric features.

Logical Relationship for SAR Studies:

Caption: A logical workflow for conducting SAR studies on this compound.

Key areas for modification and investigation include:

-

The 6-methyl group on the chroman-4-one ring: Investigate the impact of varying the size and electronics of this substituent.

-

The 3-hydroxy and 4-methoxy groups on the phenyl ring: Explore the importance of these hydrogen-bonding moieties and the effect of their positional isomers.

-

The exocyclic double bond: Assess the role of this linker in the molecule's conformation and activity.

By synthesizing and testing a library of analogs, a detailed SAR profile can be constructed, guiding the optimization of this compound for improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising preclinical candidate with potent anti-proliferative and anti-angiogenic activities. Its mechanism of action, involving G2/M cell cycle arrest and inhibition of pathways upstream of VEGF, makes it an attractive molecule for further investigation in oncology and other diseases characterized by excessive cell growth and angiogenesis. The data and methodologies presented in this guide provide a foundational resource for researchers dedicated to advancing the development of this and related compounds. Future SAR studies are critical to unlocking the full therapeutic potential of the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Novel Anti-Cancer Compounds

Disclaimer: As of November 2025, there is no publicly available information regarding a compound designated "IMS2186." The following application notes provide a generalized framework and detailed protocols for the initial in vitro characterization of a hypothetical novel anti-cancer agent. These protocols are based on standard methodologies widely used in cancer research and drug development and should be adapted and optimized for the specific compound and cell systems under investigation.

Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize that the investigational compound acts as an inhibitor of a critical pro-survival signaling pathway in cancer cells, such as the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway is expected to lead to cell cycle arrest and induction of apoptosis.

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the anti-cancer activity of a novel compound.

Cell Viability Assay (Luminescent ATP Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2] A decrease in ATP levels is indicative of cytotoxicity or cytostasis.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of the experimental compound in culture medium.

-

Add the compound to the designated wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[1][2]

-

Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well (e.g., 100 µL).[1][2]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][2]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation:

| Cell Line | Compound | IC50 (µM) at 72h |

| MCF-7 | This compound | 1.2 |

| PC-3 | This compound | 2.5 |

| A549 | This compound | 5.8 |

| HCT116 | Doxorubicin | 0.1 |

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[3][4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[4][5][6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[4][6]

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the experimental compound at various concentrations (e.g., 1x and 5x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE).

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[4]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained, Annexin V only, and PI only controls for compensation and to set the gates.

-

Data will be displayed in a quadrant plot:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 | 2.1 | 2.7 |

| This compound (1x IC50) | 60.5 | 25.3 | 14.2 |

| This compound (5x IC50) | 20.1 | 45.8 | 34.1 |

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can semi-quantitatively measure changes in protein expression and phosphorylation status, providing insights into the compound's effect on cellular signaling pathways.[7][8]

Protocol:

-

Protein Extraction:

-

Treat cells as described for the apoptosis assay.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin) overnight at 4°C with gentle agitation.[7][9]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Data Presentation:

| Target Protein | Vehicle Control (Relative Density) | This compound (Relative Density) |

| p-AKT (Ser473) | 1.00 | 0.25 |

| Total AKT | 1.00 | 0.98 |

| Cleaved PARP | 1.00 | 4.50 |

| β-actin | 1.00 | 1.00 |

Experimental Workflow

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 9. origene.com [origene.com]

IMS2186 dosage and administration in animal models

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of IMS2186 in animal models.

Disclaimer: The following information is based on publicly available data. Researchers should consult relevant literature and internal documentation for the most accurate and up-to-date protocols.

I. Introduction

This compound is an investigational small molecule compound. While specific public data on this compound is limited, this document provides generalized protocols and application notes based on standard practices for preclinical animal studies. The methodologies outlined below are intended to serve as a foundational guide and should be adapted based on the specific physicochemical properties of this compound and the experimental objectives.

II. Dosage and Administration in Animal Models

The appropriate dosage and administration route for this compound will depend on the animal model, the target indication, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. The following tables provide a template for organizing and presenting dosage and administration data from experimental studies.

Table 1: Summary of this compound Dosage in Rodent Models

| Animal Model | Strain | Indication | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Duration | Key Findings | Reference |

|---|---|---|---|---|---|---|---|---|

| e.g., Mouse | e.g., C57BL/6 | e.g., Oncology | e.g., Intravenous | e.g., 5, 10, 20 | e.g., Once daily | e.g., 28 days | e.g., Tumor growth inhibition | e.g., [Internal Study ID] |

| e.g., Rat | e.g., Sprague-Dawley | e.g., Inflammation | e.g., Oral | e.g., 10, 30, 100 | e.g., Twice daily | e.g., 14 days | e.g., Reduction in inflammatory markers | e.g., [Internal Study ID] |

Table 2: Summary of this compound Administration Parameters

| Parameter | Description |

|---|---|

| Formulation | e.g., 2% DMSO, 40% PEG300, 58% Saline |

| Vehicle Control | e.g., The formulation without this compound |

| Volume of Administration | e.g., 10 mL/kg for oral; 5 mL/kg for intravenous |

| Acclimation Period | e.g., Minimum of 7 days before first dose |

| Fasting | e.g., Overnight fast before oral administration |

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are example protocols for key experiments involving the administration of this compound.

Protocol 1: Intravenous (IV) Administration in Mice

-

Animal Preparation: Use healthy mice of the specified strain, age, and weight. Acclimate the animals for at least one week before the experiment.

-

Drug Preparation: On the day of dosing, prepare the this compound formulation and the vehicle control. Ensure the solutions are sterile and at room temperature.

-

Dosing Procedure:

-

Secure the mouse in a restraining device.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.

-

Clean the tail with an alcohol swab.

-

Using a 27-gauge (or smaller) needle, slowly inject the calculated volume of the test article or vehicle into the lateral tail vein.

-

Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

-

-

Post-Dosing Monitoring: Observe the animals for any immediate adverse reactions. Continue to monitor according to the study-specific endpoints.

Protocol 2: Oral Gavage (PO) Administration in Rats

-

Animal Preparation: Use healthy rats of the specified strain, age, and weight. Acclimate the animals and fast them overnight before dosing, ensuring free access to water.

-

Drug Preparation: Prepare the this compound formulation and vehicle control on the day of dosing.

-

Dosing Procedure:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

-

Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the calculated volume of the test article or vehicle.

-

Carefully remove the gavage needle.

-

-

Post-Dosing Monitoring: Return the animals to their cages and provide access to food after a designated time. Monitor for any signs of distress or adverse effects.

IV. Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

Caption: A generalized experimental workflow for in vivo studies.

Caption: A hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for IMS2186 in Choroidal Neovascularization Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of IMS2186, a novel synthetic compound, in the study of choroidal neovascularization (CNV). This compound exhibits potent anti-proliferative, anti-angiogenic, and anti-inflammatory properties, making it a valuable tool for investigating the complex pathology of CNV, a hallmark of neovascular age-related macular degeneration (nAMD). This document outlines detailed protocols for both in vivo and in vitro experimental models to assess the efficacy of this compound, methods for quantitative data analysis, and a summary of its key biological activities. Furthermore, diagrams illustrating the proposed signaling pathway of this compound and experimental workflows are provided to facilitate a deeper understanding of its mechanism and application.

Introduction to this compound

This compound is a small molecule designed to target multiple pathways involved in the pathogenesis of CNV. Its mechanism of action is multifaceted, distinguishing it from therapies that solely target Vascular Endothelial Growth Factor (VEGF). The primary proposed mechanisms of this compound include:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G2 phase, thereby inhibiting the proliferation of endothelial cells and other cell types involved in the neovascular process.[1]

-

Anti-inflammatory Effects: The compound inhibits the production of key pro-inflammatory and pro-angiogenic cytokines, Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Inhibition of Angiogenesis: By acting on pathways upstream of VEGF, this compound effectively inhibits endothelial tube formation and the development of new blood vessels.[1]

These properties suggest that this compound may offer a broader therapeutic window for CNV by addressing not only angiogenesis but also inflammation and cellular proliferation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across various cellular assays. This data provides a baseline for determining effective concentrations for experimental studies.

| Biological Activity | Cell Type/Assay | IC50 Value | Reference |

| Anti-proliferative | Human Fibroblast Cells | 1.0–3.0 µM | [1] |

| Human Cancer Cells | 0.3–3.0 µM | [1] | |